molecular formula C12H11ClN6O3S B5879026 N~1~-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B5879026
M. Wt: 354.77 g/mol
InChI Key: FRFRBDWYHHTLIO-UHFFFAOYSA-N
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Description

N~1~-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by the presence of a chlorophenyl group, a nitro-pyrazole moiety, and a hydrazinecarbothioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide under acidic conditions. This reaction forms an intermediate, which is then treated with thiocarbonyl diimidazole to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

    Condensation: Acetic acid as a catalyst.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

    Condensation: Formation of hydrazone derivatives.

Scientific Research Applications

N~1~-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
  • 1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole
  • (5-methyl-4-nitro-1H-pyrazol-3-yl) (phenyl)methanone

Uniqueness

N~1~-(3-CHLOROPHENYL)-2-[(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydrazinecarbothioamide moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6O3S/c1-18-6-9(19(21)22)10(17-18)11(20)15-16-12(23)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,15,20)(H2,14,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFRBDWYHHTLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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